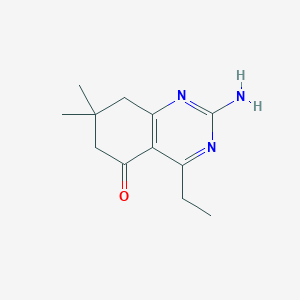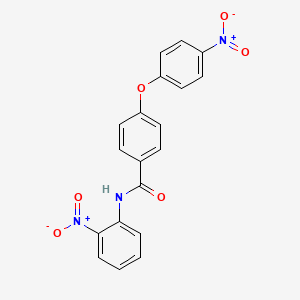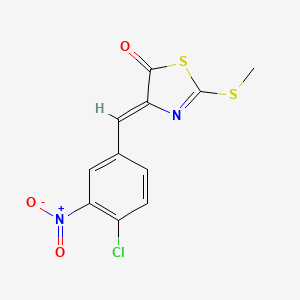
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as AMPD and has been extensively studied for its use in various fields, including biochemistry, pharmacology, and biotechnology. In
Wissenschaftliche Forschungsanwendungen
AMPD has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of AMPD is in the field of biochemistry, where it is used as a substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have potential applications in the field of pharmacology, where it may be used as a drug target for the treatment of various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of AMPD is complex and involves multiple pathways. One of the primary mechanisms of action involves the inhibition of enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells.
Biochemical and Physiological Effects:
AMPD has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of nucleotide synthesis, which can lead to a decrease in cell proliferation. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells. Finally, AMPD has been shown to have an effect on the central nervous system, specifically on the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using AMPD in lab experiments is its unique properties, which make it an ideal substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of using AMPD in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of AMPD. One of the primary directions is the development of novel drugs that target AMPD for the treatment of various diseases, including cancer and viral infections. Additionally, the study of AMPD may lead to a better understanding of the immune system and the role of T-cells in disease. Finally, the study of AMPD may lead to the development of new techniques for the synthesis of nucleotides, which could have significant implications for the field of biochemistry.
Synthesemethoden
The synthesis of AMPD involves the reaction of 2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium chloride with ammonia gas. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Eigenschaften
IUPAC Name |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N4.2ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;;/h2-7H,8H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRFVMBENAZSP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)
![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)
![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)


![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
